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Compound of Interest

Compound Name: GlcNAcstatin

Cat. No.: B13386894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GlcNAcstatin is a highly potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme

responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and

cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation,

plays a crucial role in a multitude of cellular processes, including signal transduction,

transcription, and protein degradation.[1][2] The dysregulation of O-GlcNAcylation has been

implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer.[2]

[3] GlcNAcstatin, by elevating intracellular O-GlcNAc levels, serves as a powerful chemical

tool to investigate the physiological and pathological roles of O-GlcNAcylation.[1][4]

Chemical Properties and Structure
GlcNAcstatin is a glucoimidazole-based compound, rationally designed based on the structure

of the O-GlcNAcase active site.[1] Its structure features a tetrahydroimidazo[1,2-a]pyridine

scaffold, which mimics the transition state of the enzymatic reaction.[1][5] Key structural

features include an iso-butanamido group on N8 and a phenethyl group on C2, which

contribute to its high affinity and selectivity.[1]
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Property Value Source

Molecular Formula C₂₀H₂₇N₃O₄ [6]

Molecular Weight 373.45 g/mol [6][7]

IUPAC Name

N-[(5R,6R,7R,8S)-6,7-

dihydroxy-5-(hydroxymethyl)-2-

(2-phenylethyl)-5,6,7,8-

tetrahydroimidazo[1,2-

a]pyridin-8-yl]-2-

methylpropanamide

[6]

CAS Number 922163-64-2 [7]

Appearance White to off-white solid

Solubility Soluble in DMSO [7]

Quantitative Inhibitory Activity
GlcNAcstatin is a picomolar, competitive inhibitor of O-GlcNAcase.[1] Its remarkable potency

and selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA

and HexB) make it a superior research tool compared to less selective inhibitors like PUGNAc.

[1]

Enzyme Inhibitor
Kᵢ (Inhibition
Constant)

Selectivity

Bacterial O-

GlcNAcase (bOGA)
GlcNAcstatin 4.6 ± 0.1 pM

~100,000-fold vs.

HexA/B

Human O-GlcNAcase

(hOGA)
GlcNAcstatin C 4 nM ~160-fold vs. HexA/B

Human Lysosomal

Hexosaminidase A/B

(HexA/B)

GlcNAcstatin 0.52 µM -

Human O-GlcNAcase

(hOGA)
GlcNAcstatin G 4.1 nM

~900,000-fold vs.

HexA/B
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Data compiled from multiple sources.[1][3][8][9]

Experimental Protocols
The characterization of GlcNAcstatin's inhibitory activity and its effects on cellular O-

GlcNAcylation levels involve several key experimental techniques.

O-GlcNAcase Inhibition Assay (Kinetic Analysis)
The inhibitory potency of GlcNAcstatin is determined using a continuous fluorescence-based

assay.

Principle: The assay measures the enzymatic activity of OGA using a fluorogenic substrate,

such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). Cleavage of this substrate

by OGA releases the fluorescent product 4-methylumbelliferone, which can be quantified over

time. The rate of fluorescence increase is proportional to the enzyme's activity. By measuring

this rate in the presence of varying concentrations of GlcNAcstatin, the inhibition constant (Kᵢ)

can be determined.

Methodology:

Recombinant human O-GlcNAcase (hOGA) is incubated with a range of GlcNAcstatin
concentrations in an appropriate assay buffer.

The enzymatic reaction is initiated by the addition of the 4-MUG substrate.

The increase in fluorescence is monitored in real-time using a microplate reader.

The initial reaction velocities are calculated from the linear portion of the fluorescence

curves.

The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine

the Kᵢ value. A Lineweaver-Burk plot can also be used for graphical analysis.[8]

Western Blot Analysis of Cellular O-GlcNAcylation
This technique is used to qualitatively or semi-quantitatively assess the increase in total protein

O-GlcNAcylation in cells treated with GlcNAcstatin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/358140453_Immunoprecipitation_and_Western_blot-based_detection_of_protein_O-GlcNAcylation_in_cells
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0011486_O_GlcNAc_West_Blot_Detect_UG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531243/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01090
https://www.benchchem.com/product/b13386894?utm_src=pdf-body
https://www.benchchem.com/product/b13386894?utm_src=pdf-body
https://www.benchchem.com/product/b13386894?utm_src=pdf-body
https://www.benchchem.com/product/b13386894?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531243/
https://www.benchchem.com/product/b13386894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Cells are treated with GlcNAcstatin to inhibit OGA, leading to an accumulation of O-

GlcNAcylated proteins. Total protein lysates are then separated by SDS-PAGE, transferred to a

membrane, and probed with an antibody that specifically recognizes the O-GlcNAc

modification.

Methodology:

Cell cultures (e.g., HEK 293 or SH-SY5Y) are treated with GlcNAcstatin at various

concentrations and for different durations.[1] A vehicle-treated control is included.

Cells are harvested and lysed in a buffer containing protease and OGA inhibitors (like

PUGNAc or GlcNAcstatin itself) to preserve the O-GlcNAc modification.

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA

assay).

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a nitrocellulose or PVDF membrane.

The membrane is blocked to prevent non-specific antibody binding and then incubated with a

primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and

visualized by exposing the membrane to X-ray film or using a digital imager. An increase in

the overall signal in the GlcNAcstatin-treated lanes compared to the control indicates

successful OGA inhibition.

X-ray Crystallography of the OGA-GlcNAcstatin
Complex
This structural biology technique provides atomic-level details of how GlcNAcstatin binds to

the active site of OGA.
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Principle: A highly purified and concentrated solution of the OGA-GlcNAcstatin complex is

induced to form a crystal. This crystal is then exposed to a focused beam of X-rays, and the

resulting diffraction pattern is used to calculate the three-dimensional structure of the protein-

inhibitor complex.

Methodology:

Recombinant OGA is expressed and purified to homogeneity.

The purified OGA is incubated with an excess of GlcNAcstatin to ensure saturation of the

active site.

The OGA-GlcNAcstatin complex is crystallized by screening a wide range of crystallization

conditions (e.g., varying pH, precipitant concentration, and temperature).

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The diffraction data are processed, and the structure is solved by molecular replacement

using a known OGA structure as a search model.

The resulting electron density map is used to build and refine the atomic model of the OGA-

GlcNAcstatin complex, revealing the specific molecular interactions between the inhibitor

and the enzyme's active site residues.[1]

Visualizations
O-GlcNAcylation Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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